molecular formula C22H24N2O5 B4088608 2-[[4-[(3-Methoxybenzoyl)amino]phenyl]carbamoyl]cyclohexane-1-carboxylic acid

2-[[4-[(3-Methoxybenzoyl)amino]phenyl]carbamoyl]cyclohexane-1-carboxylic acid

Cat. No.: B4088608
M. Wt: 396.4 g/mol
InChI Key: PUVGGQNRUIHCRW-UHFFFAOYSA-N
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Description

2-[[4-[(3-Methoxybenzoyl)amino]phenyl]carbamoyl]cyclohexane-1-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexane ring substituted with a carboxylic acid group and a phenylcarbamoyl group, which is further substituted with a 3-methoxybenzoyl group.

Properties

IUPAC Name

2-[[4-[(3-methoxybenzoyl)amino]phenyl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-29-17-6-4-5-14(13-17)20(25)23-15-9-11-16(12-10-15)24-21(26)18-7-2-3-8-19(18)22(27)28/h4-6,9-13,18-19H,2-3,7-8H2,1H3,(H,23,25)(H,24,26)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVGGQNRUIHCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[(3-Methoxybenzoyl)amino]phenyl]carbamoyl]cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the 3-Methoxybenzoyl Intermediate: This involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride.

    Amination: The 3-methoxybenzoyl chloride is then reacted with 4-aminophenylcarbamate to form the 3-methoxybenzoyl-4-aminophenylcarbamate intermediate.

    Cyclohexane Carboxylation: The final step involves the reaction of the intermediate with cyclohexane-1-carboxylic acid under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[[4-[(3-Methoxybenzoyl)amino]phenyl]carbamoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of 2-[[4-[(3-Hydroxybenzoyl)amino]phenyl]carbamoyl]cyclohexane-1-carboxylic acid.

    Reduction: Formation of 2-[[4-[(3-Methoxybenzoyl)amino]phenyl]carbamoyl]cyclohexane-1-methanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[4-[(3-Methoxybenzoyl)amino]phenyl]carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-((4-Methoxybenzoyl)amino)-3-methylbenzoic acid: Similar structure but with a methyl group instead of a cyclohexane ring.

    4-((3-Methoxybenzoyl)amino)benzoic acid: Lacks the cyclohexane ring and has a simpler structure.

Uniqueness

2-[[4-[(3-Methoxybenzoyl)amino]phenyl]carbamoyl]cyclohexane-1-carboxylic acid is unique due to its combination of a cyclohexane ring and a complex aromatic substituent, which may confer distinct chemical and biological properties compared to simpler analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[[4-[(3-Methoxybenzoyl)amino]phenyl]carbamoyl]cyclohexane-1-carboxylic acid
Reactant of Route 2
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2-[[4-[(3-Methoxybenzoyl)amino]phenyl]carbamoyl]cyclohexane-1-carboxylic acid

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